molecular formula C4H4N6 B072735 [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 1489-04-9

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No. B072735
CAS RN: 1489-04-9
M. Wt: 136.12 g/mol
InChI Key: ZHZWMRRPQUILBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine” is an organic compound that belongs to the class of 1,3,5-triazine-2,4-diamines . It is a useful research chemical .


Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine” involves alkylation of the fused [1,2,4]triazolo[1,5-a][1,3,5]triazine system . The reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurred selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine” is complex and can be analyzed using 1H, 13C, and 1H–13C HMBC NMR spectra . The compound crystallizes with two almost identical molecules in the asymmetric unit .


Chemical Reactions Analysis

The chemical reactions involving “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine” are complex and involve multiple steps . For example, the removal of acetyl protecting group from 5-amino-substituted {2-[(7-oxo[1,2,4]triazolo[1,5-a][1,3,5]triazin-3(7H)-yl)methoxy]ethyl}acetates gave 5-aza analogs of acyclovir, containing a substituted amino group at position 5 of the heterocyclic 3-[(2-hydroxyethoxy)methyl][1,2,4]-triazolo[1,5-a][1,3,5]triazin-7(3H)-one system .

Scientific Research Applications

  • Synthesis Techniques and Structural Analysis :

    • A practical method for synthesizing 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines was developed, which involved triazine ring closure and subsequent amination processes (Dolzhenko et al., 2008).
    • Research on the molecular and crystal structure of variants of this compound, such as 7-phenyl-1,2,4-triazolo[1,5-a]-1,3,5-triazine, has been conducted to understand their structural properties (Kurella et al., 1992).
  • Potential Anticancer and Antiproliferative Properties :

    • New fluorinated derivatives of this compound were synthesized as potential anticancer agents. Some of these compounds showed antiproliferative activity against lung and breast cancer cells, along with anti-angiogenic properties (Dolzhenko et al., 2015).
  • Research on Derivatives for Enhanced Biological Activity :

    • Studies on fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines revealed their antiproliferative activity against various cancer cell lines, suggesting potential for further development in medical applications (Dolzhenko et al., 2008).
  • Exploration in Energetic Materials :

    • Research on amino-nitramino functionalized triazolotriazines indicated a balance between high energy and low sensitivity, making them candidates for high-energy and insensitive explosives (Ma et al., 2018).
  • Other Applications and Syntheses :

    • Various other studies explored different synthetic methods and applications, such as the use of supercritical carbon dioxide in synthesis and the development of novel triazinium-imidothioate zwitterions (Baklykov et al., 2019), (Wermann et al., 2005).

Safety And Hazards

“[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The future directions for the study of “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, the design of energetic compounds based on [1,2,4]triazolo[1,5-a][1,3,5]triazine fused backbone by introducing the three functional groups into the molecular scaffold .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6/c5-3-6-1-7-4-8-2-9-10(3)4/h1-2H,(H2,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZWMRRPQUILBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293016
Record name [1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine

CAS RN

1489-04-9
Record name 1489-04-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
Reactant of Route 2
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
Reactant of Route 3
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
Reactant of Route 4
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
Reactant of Route 5
Reactant of Route 5
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
Reactant of Route 6
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.